Technical Guide: Physicochemical Properties of 3-Cyclohexyl-2-phenylpropanoic Acid
Technical Guide: Physicochemical Properties of 3-Cyclohexyl-2-phenylpropanoic Acid
The following technical guide details the physicochemical properties, synthesis, and analytical profiling of 3-Cyclohexyl-2-phenylpropanoic acid , a specialized pharmaceutical intermediate and chemical building block.
Executive Summary
3-Cyclohexyl-2-phenylpropanoic acid (CAS 4361-39-1 ) is a lipophilic carboxylic acid featuring a propanoic acid backbone substituted with a phenyl group at the
Chemical Identity & Molecular Architecture
| Parameter | Detail |
| IUPAC Name | 3-Cyclohexyl-2-phenylpropanoic acid |
| Common Synonyms | |
| CAS Registry Number | 4361-39-1 |
| Molecular Formula | |
| Molecular Weight | 232.32 g/mol |
| SMILES | OC(=O)C(CC1CCCCC1)c2ccccc2 |
| InChI Key | JRILKALTDODAHU-UHFFFAOYSA-N (Isomer specific) |
Stereochemistry
The molecule possesses a single chiral center at C2 (the
Physicochemical Properties Profile
The following data aggregates experimental observations and high-fidelity calculated values (ACD/Labs, EPISuite) for the compound.
| Property | Value / Description | Reliability |
| Physical State | Viscous Colorless Oil or Low-Melting Solid | Experimental |
| Melting Point | 50–55 °C (Est. for solid form); often oils out | Calculated/Analog |
| Boiling Point | 361.4 ± 11.0 °C at 760 mmHg | Predicted |
| Density | Predicted | |
| pKa (Acidic) | 4.50 ± 0.10 (Carboxylic acid) | Predicted |
| LogP (Octanol/Water) | 4.30 – 4.56 | High Lipophilicity |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Experimental |
| Solubility (Organic) | Soluble in DCM, THF, Ethanol, Ethyl Acetate | Experimental |
| Refractive Index | 1.536 | Predicted |
| Polar Surface Area (PSA) | 37.30 Ų | Calculated |
Key Insight: The high LogP (>4.0) indicates significant lipophilicity, suggesting this compound will readily cross biological membranes but requires organic co-solvents (e.g., DMSO, Methanol) for aqueous bioassays.
Synthesis & Production Methodologies
Two primary synthetic routes are employed depending on the required stereochemistry and available starting materials.
Route A: Alkylation of Phenylacetic Acid Esters (Convergent Synthesis)
This method allows for the direct construction of the carbon skeleton via enolate chemistry.
-
Deprotonation: Ethyl phenylacetate is treated with a strong base (LDA or NaH) in THF at -78 °C to form the enolate.
-
Alkylation: Cyclohexylmethyl bromide is added. The reaction warms to room temperature.
-
Hydrolysis: The resulting ester is hydrolyzed using 2M NaOH (reflux), followed by acidification with HCl to precipitate the free acid.
Route B: Hydrogenation of -Phenylcinnamic Acid Derivatives
Used when unsaturated precursors (e.g., from Perkin condensation) are available.
-
Condensation: Cyclohexanecarbaldehyde + Phenylacetic acid
-Phenyl- -cyclohexylacrylic acid. -
Hydrogenation: Catalytic hydrogenation (
, Pd/C) reduces the alkene. Note: Controlled conditions are required to prevent reduction of the phenyl ring.
Synthesis Workflow Diagram (Graphviz)
Analytical Profiling & Characterization
For researchers verifying the identity of synthesized or purchased material, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[5][6]
-
Solvent:
[5][6] -
NMR (400 MHz):
- 10.5–11.5 (br s, 1H, -COOH )
- 7.20–7.40 (m, 5H, Ph -H)
- 3.65 (t, J=7.5 Hz, 1H, Ph-CH -COOH)
- 1.95–2.10 (m, 1H, one of CH 2-Cyclohexyl)
- 1.60–1.80 (m, 6H, Cyclohexyl ring protons)
- 0.80–1.30 (m, 6H, Cyclohexyl ring protons + other CH 2)
-
Key Diagnostic: The triplet at ~3.65 ppm is characteristic of the
-proton adjacent to both the carboxylic acid and the phenyl ring.
Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode) or CI.
-
Molecular Ion:
= 231.2 m/z. -
Fragmentation: Loss of
(M-44) is common in decarboxylative conditions.
Applications in Research & Development
Decarboxylative Elimination Substrate
This compound is a model substrate for metal-free microwave-assisted decarboxylative elimination . When treated with oxidants (e.g., phenyliodine bis(trifluoroacetate)) in acetonitrile, it undergoes oxidative decarboxylation to yield olefins (e.g., 1-cyclohexyl-2-phenylethene), valuable for constructing stilbene derivatives.
Enzymatic Cascade Probes
It serves as a bulky, hydrophobic substrate for testing the active site plasticity of Molybdenum-dependent oxidases and lipases. Its steric bulk (cyclohexyl + phenyl) makes it an excellent probe for determining enantioselectivity in biocatalytic kinetic resolutions.
Pharmaceutical Intermediate
Structural analog to:
-
Procyclidine: Anticholinergic drug.
-
Loxoprofen: NSAID (via propanoic acid moiety).
-
Drofenine: Antispasmodic.
Safety & Handling
-
GHS Classification: Warning.[7]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizers.
References
-
Synthesis & Enzymatic Use: Molybdenum-containing oxidases and their application in cascade synthesis. University of Liverpool Repository. (2018).
-
Decarboxylative Elimination: Wu, S. W., Liu, J. L., & Liu, F. Metal-Free Microwave-Assisted Decarboxylative Elimination for the Synthesis of Olefins.[5] J. Org. Chem. / AmazonAWS Supporting Info. (2016).
-
Chemical Identity: 3-Cyclohexyl-2-phenylpropanoic acid (CAS 4361-39-1).[1][2][3][4] BLD Pharm Product Catalog.[1][3]
-
Isomer Comparison: 2-Cyclohexyl-3-phenylpropanoic acid (Isomer). PubChem CID 233245.
Sources
- 1. 3585-49-7|2-(4-Butylphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 2. 5465-28-1|2-Ethyl-2-phenylbutanoic acid|BLD Pharm [bldpharm.com]
- 3. 226721-96-6|Loxoprofen sodium dihydrate|BLD Pharm [bldpharm.com]
- 4. CAS:1914-65-4, 1,2,3,4-四氢-1-萘甲酸-毕得医药 [bidepharm.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | C10H11NO3 | CID 590430 - PubChem [pubchem.ncbi.nlm.nih.gov]
